![molecular formula C19H24N4O B14008471 3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile CAS No. 55664-55-6](/img/structure/B14008471.png)
3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile is a complex organic compound with the molecular formula C19H24N4O. This compound is characterized by its unique structure, which includes multiple cyanoethyl groups and a cyclohexyl ring. It is primarily used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile typically involves the reaction of cyclohexanone with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a Michael addition mechanism, followed by subsequent alkylation steps to introduce the cyanoethyl groups. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of catalysts and automated systems ensures consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and substituted nitriles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals, resins, and advanced materials.
Wirkmechanismus
The mechanism of action of 3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile involves its interaction with various molecular targets. The cyanoethyl groups can participate in nucleophilic addition reactions, while the cyclohexyl ring provides structural stability. The compound can modulate biochemical pathways by binding to specific enzymes or receptors, influencing cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[1,3,3-Tris(2-cyanoethyl)-2-oxocyclohexyl]propanenitrile
- Tris(2-cyanoethyl)phosphine
- 3,3’-Dithiobis(propionitrile)
Uniqueness
3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile is unique due to the presence of a methyl group on the cyclohexyl ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
55664-55-6 |
|---|---|
Molekularformel |
C19H24N4O |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
3-[1,3,3-tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile |
InChI |
InChI=1S/C19H24N4O/c1-16-14-18(6-2-10-20,7-3-11-21)17(24)19(15-16,8-4-12-22)9-5-13-23/h16H,2-9,14-15H2,1H3 |
InChI-Schlüssel |
JCCISLHTBYTXRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)C(C1)(CCC#N)CCC#N)(CCC#N)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


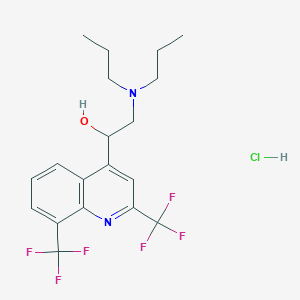

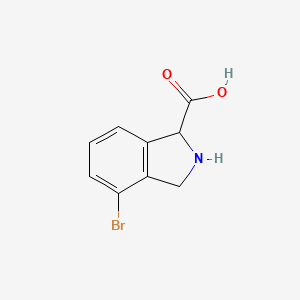
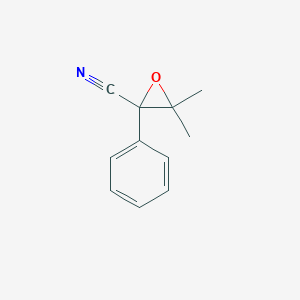
![N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide;ethanesulfonic acid](/img/structure/B14008414.png)
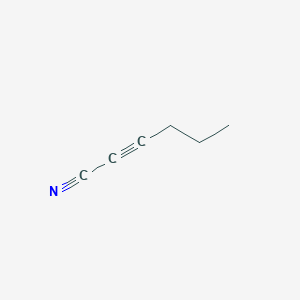

![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)
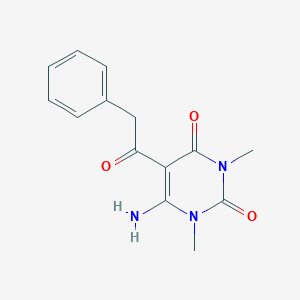
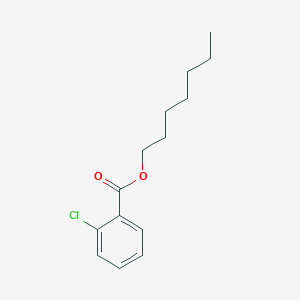
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
